
6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one typically involves the reaction of 3-aminopyridine with a chloro-substituted pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO, with the addition of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: N-oxide derivatives of the original compound.
Reduction Reactions: Dihydropyrimidine derivatives.
Scientific Research Applications
6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one in medicinal applications often involves its interaction with specific molecular targets such as kinase enzymes. The compound can bind to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects in the treatment of diseases such as cancer.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)pyrimidin-4(3H)-one: Lacks the chlorine substituent, which may affect its reactivity and binding properties.
6-Bromo-2-(pyridin-3-yl)pyrimidin-4(3H)-one: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior and applications.
Uniqueness
6-Chloro-2-(pyridin-3-yl)pyrimidin-4(3H)-one is unique due to the presence of the chlorine atom, which can enhance its reactivity in substitution reactions and potentially improve its binding affinity to certain molecular targets in medicinal applications.
Properties
Molecular Formula |
C9H6ClN3O |
|---|---|
Molecular Weight |
207.61 g/mol |
IUPAC Name |
4-chloro-2-pyridin-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H6ClN3O/c10-7-4-8(14)13-9(12-7)6-2-1-3-11-5-6/h1-5H,(H,12,13,14) |
InChI Key |
RDDDAJPSCBUICJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=O)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788551.png)
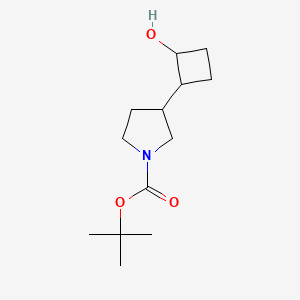



![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid](/img/structure/B11788572.png)
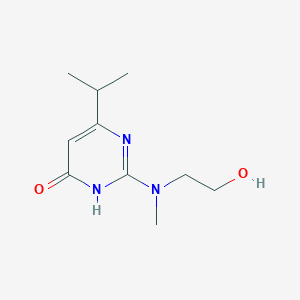

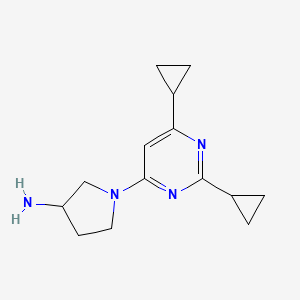
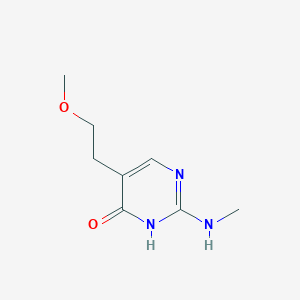
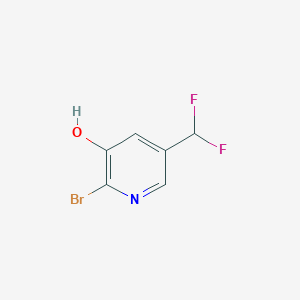
![3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11788601.png)

![6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11788616.png)
